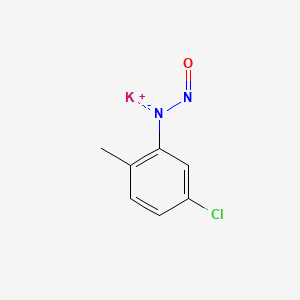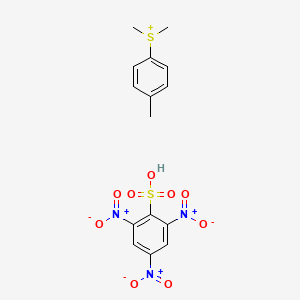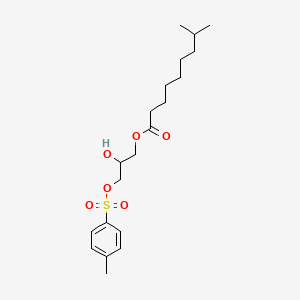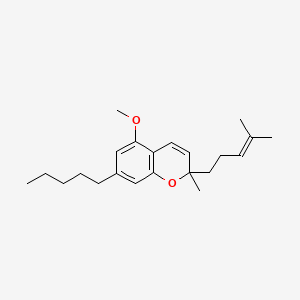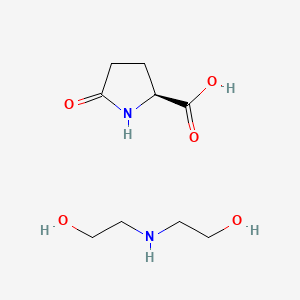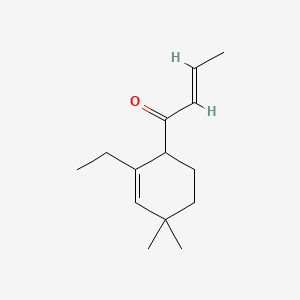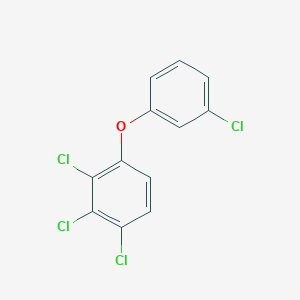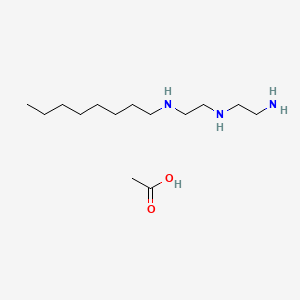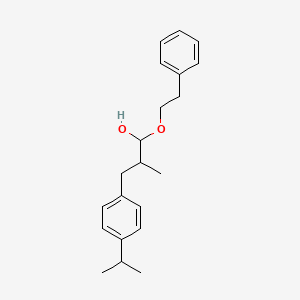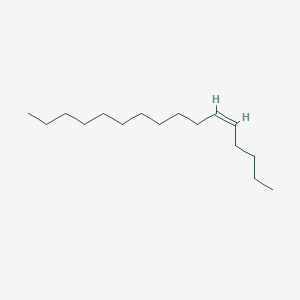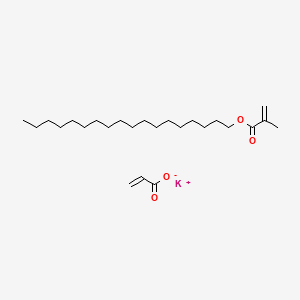
Potassium;octadecyl 2-methylprop-2-enoate;prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, potassium salt is a complex polymeric compound. It is formed by the polymerization of 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid in the presence of potassium salt. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, potassium salt involves the polymerization of 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid. The reaction is typically carried out in the presence of a potassium salt, which acts as a catalyst. The reaction conditions include maintaining a specific temperature and pressure to ensure the successful polymerization of the monomers .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The monomers are mixed in the presence of a potassium salt catalyst, and the reaction is carried out under controlled conditions to achieve the desired polymer properties. The resulting polymer is then purified and processed for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, potassium salt undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can also occur, resulting in the reduction of specific functional groups within the polymer.
Substitution: The polymer can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the polymer, while reduction reactions may yield reduced forms of the polymer .
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, potassium salt has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a precursor for the synthesis of various chemical compounds and materials.
Biology: It is used in the development of biomaterials and drug delivery systems.
Medicine: The polymer is explored for its potential use in medical devices and therapeutic applications.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, potassium salt involves its interaction with specific molecular targets and pathways. The polymer can interact with cellular membranes, proteins, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Octadecyl methacrylate: A similar ester compound with different polymerization properties.
Methacrylic acid, octadecyl ester: Another ester with similar chemical structure but different applications.
Uniqueness
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, potassium salt is unique due to its specific polymerization process and the presence of potassium salt, which imparts distinct properties and applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
167078-11-7 |
|---|---|
Molekularformel |
C25H45KO4 |
Molekulargewicht |
448.7 g/mol |
IUPAC-Name |
potassium;octadecyl 2-methylprop-2-enoate;prop-2-enoate |
InChI |
InChI=1S/C22H42O2.C3H4O2.K/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-2-3(4)5;/h2,4-20H2,1,3H3;2H,1H2,(H,4,5);/q;;+1/p-1 |
InChI-Schlüssel |
MSXZKSGXDOZUPL-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



